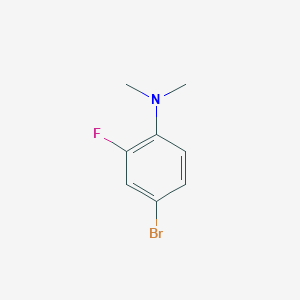

4-bromo-2-fluoro-N,N-dimethylaniline

Description

4-Bromo-2-fluoro-N,N-dimethylaniline is a halogenated aromatic amine with the molecular formula C₈H₉BrFN and a molecular weight of 218.07 g/mol . Its structure features a benzene ring substituted with bromine (Br) at the para-position, fluorine (F) at the ortho-position, and a dimethylamino (-N(CH₃)₂) group. The compound is typically synthesized via halogenation reactions, such as the treatment of N,N-dialkylaniline N-oxides with thionyl halides, yielding a yellow oil with moderate yields (~31–74%) . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.15–7.17 (m, 2H), 6.75–6.76 (m, 1H), 2.82–2.86 (s, 6H) .

- ¹³C NMR (CDCl₃): δ 154.8 (d, J = 249.9 Hz, C-F), 140.2 (d, J = 8.5 Hz), 127.3 (d, J = 3.6 Hz) .

The bromine and fluorine substituents confer distinct electronic and steric properties, making the compound a versatile intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-bromo-2-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYOXHVNYCDDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654204 | |

| Record name | 4-Bromo-2-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-20-4 | |

| Record name | 4-Bromo-2-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-2-fluoro-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms can influence the reactivity and binding affinity of the compound, affecting its biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated N,N-Dimethylaniline Derivatives

- Electronic Effects : The bromine atom in 4-bromo-2-fluoro-N,N-dimethylaniline withdraws electron density via inductive effects, while fluorine exerts a weaker electron-withdrawing influence. This contrasts with 4-fluoro-N,N-dimethylaniline, where fluorine alone induces a planar excited state without intramolecular charge transfer .

Table 2: Reactivity in Catalyzed Reactions

- Catalytic Formylation : 4-Bromo-N,N-dimethylaniline exhibits higher reactivity in Pd-catalyzed formylation (53% yield) than bromopyridines due to its electron-donating -N(CH₃)₂ group . The ortho-fluoro substituent in 4-bromo-2-fluoro-N,N-dimethylaniline may reduce this reactivity by steric blocking.

Spectroscopic and Computational Insights

- ¹³C NMR Shifts : DFT studies reveal that fluorine substituents significantly deshield adjacent carbons. For example, in 4-fluoro-N,N-dimethylaniline, the C-F carbon resonates at δ 154.8 ppm (doublet, J = 249.9 Hz), while bromine in 4-bromo analogs causes upfield shifts due to its larger atomic radius .

- Chemical Hardness: The compound’s hardness (η = 3.1 eV) indicates moderate stability against charge transfer, contrasting with softer analogs like 4-methyl-N,N-dimethylaniline (η = 2.8 eV) .

Biological Activity

4-Bromo-2-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of halogenated anilines. Its unique structure, characterized by the presence of bromine and fluorine atoms, imparts distinct biological activities. This article explores the biological activity of this compound based on various studies, including its mechanisms of action, potential therapeutic applications, and safety profile.

4-Bromo-2-fluoro-N,N-dimethylaniline can be synthesized through bromination and fluorination of N,N-dimethylaniline. The synthesis involves the use of brominating agents like Br₂ and fluorinating agents such as xenon difluoride (XeF₂) . The compound's molecular formula is C₈H₈BrF N, with a density of approximately 956 kg/m³ .

The biological activity of 4-bromo-2-fluoro-N,N-dimethylaniline is primarily attributed to its interaction with various molecular targets within biological systems. The halogen substituents can significantly influence the compound's reactivity and binding affinity to proteins and enzymes, thereby affecting metabolic pathways.

Interaction with Cytochrome P450

Research indicates that halogenated anilines can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction may lead to alterations in drug efficacy and toxicity profiles.

Biological Activity Overview

The biological activities associated with 4-bromo-2-fluoro-N,N-dimethylaniline include:

- Antitumor Activity : Some studies suggest that halogenated anilines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-bromo-2-fluoro-N,N-dimethylaniline have been investigated for their potential to inhibit tumor growth by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be harnessed for therapeutic purposes .

- Genotoxicity : While some halogenated compounds have raised concerns regarding genotoxicity, studies on 4-bromo-2-fluoro-N,N-dimethylaniline indicate a complex profile that requires further investigation .

Case Studies and Research Findings

- Cytotoxicity Studies : A study assessing the cytotoxic effects of various halogenated anilines, including 4-bromo-2-fluoro-N,N-dimethylaniline, demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis .

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that 4-bromo-2-fluoro-N,N-dimethylaniline could effectively inhibit cytochrome P450 enzymes, leading to altered drug metabolism in vitro .

- Toxicological Assessments : Evaluations of the compound's safety profile indicated potential skin irritation and respiratory effects upon exposure. However, it was classified as non-carcinogenic based on current evidence .

Comparative Analysis with Related Compounds

The biological activity of 4-bromo-2-fluoro-N,N-dimethylaniline can be compared with other similar compounds:

| Compound Name | Key Biological Activity | Notes |

|---|---|---|

| 3,5-Dibromo-4-methylaniline | Antitumor properties | Similar structure; increased bromination may enhance activity. |

| 2,4-Difluoro-N,N-dimethylaniline | Enzyme inhibition | Different positioning of fluorine affects reactivity. |

Preparation Methods

Starting Material: 2-Fluoroaniline

The synthesis typically begins with commercially available 2-fluoroaniline, which serves as the aromatic amine scaffold. The fluorine atom at the ortho position directs subsequent substitution reactions.

Nitration

- Objective: Introduce a nitro group selectively at the 4-position relative to the amino group.

- Method: Electrophilic aromatic substitution using nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature.

- Notes: Temperature control is critical to avoid over-nitration or unwanted side reactions.

Reduction of Nitro Group

- Objective: Convert the nitro group to an amino group, forming 4-amino-2-fluoroaniline.

- Method: Catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) or chemical reduction using iron powder and acid.

- Considerations: Ensuring complete reduction without affecting the fluorine substituent is essential.

N,N-Dimethylation

- Objective: Convert the amino group into the N,N-dimethylamino group.

- Method: Reductive methylation using formaldehyde and formic acid (Eschweiler–Clarke methylation) or alkylation with methyl iodide in the presence of a base.

- Outcome: Formation of 4-bromo-2-fluoro-N,N-dimethylaniline as the final product.

Improved Industrial Preparation Process (Based on Patent US20170190670A1)

A notable industrial process involves the preparation of intermediates such as 4-bromo-2-fluorobenzoic acid derivatives, which are then converted to amides and further transformed into the target compound. Key highlights include:

- Use of solvents: Dimethylformamide (DMF), ethyl acetate, and others are employed for optimal solubility and reaction control.

- Chlorination step: Conversion of 4-bromo-2-fluorobenzoic acid to acid chlorides using chlorinating agents like thionyl chloride at 25–55°C.

- Coupling reactions: Formation of amide intermediates by reacting acid chlorides with amines under controlled conditions.

- Purification: Crystallization and solvent washing steps ensure high purity of the final compound.

This process emphasizes solvent choice, temperature control, and reaction time to maximize yield and minimize decomposition of sensitive intermediates.

Research Findings on Selective Halogenation

A study published in The Journal of Organic Chemistry (2018) detailed selective 4-bromination of substituted N,N-dialkylaniline N-oxides, which is relevant for synthesizing 4-bromo-2-fluoro-N,N-dimethylaniline:

- The procedure involves treating N,N-dimethylaniline derivatives with brominating agents in dichloromethane.

- Yields reported for 4-bromo-2-fluoro-N,N-dimethylaniline were moderate (~31% isolated yield).

- The method allows for regioselective bromination, crucial for obtaining the correct substitution pattern without over-bromination or side products.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Nitration | Electrophilic aromatic substitution | HNO3/H2SO4, controlled temperature | Introduction of nitro group at 4-position |

| 2. Reduction | Catalytic/chemical reduction | Pd/C + H2 or Fe + acid | Nitro group reduced to amine |

| 3. Bromination | Electrophilic substitution | Br2 or NBS in dichloromethane | Bromine introduced at 4-position |

| 4. N,N-Dimethylation | Reductive methylation or alkylation | Formaldehyde + formic acid or methyl iodide + base | Formation of N,N-dimethylamino group |

| 5. Industrial chlorination | Acid chloride formation | Thionyl chloride, 25–55°C, solvents (ethyl acetate, DMF) | Intermediate acid chloride formation |

| 6. Coupling & purification | Amide formation & crystallization | Amines, solvents, vacuum drying | High purity product with controlled yield |

Q & A

Q. What synthetic strategies are effective for preparing 4-bromo-2-fluoro-N,N-dimethylaniline, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of N,N-dimethylaniline derivatives. Key methods include:

- Direct bromination : Using brominating agents (e.g., Br₂) in the presence of pyridine to enhance selectivity for the 4-position (meta to fluorine) .

- Halogen exchange : Thionyl halides (e.g., SOCl₂ or SOBr₂) react with precursor amines. For example, treating N,N-dimethylaniline N-oxide with thionyl bromide yielded 4-bromo-2-fluoro-N,N-dimethylaniline with a 31% yield under controlled conditions .

Optimization factors : - Temperature : Lower temperatures (0–5°C) reduce side reactions like polybromination.

- Solvent : Polar aprotic solvents (e.g., DCM) improve halogenation efficiency.

- Catalysts : Pyridine or Lewis acids (e.g., FeBr₃) direct regioselectivity .

Q. How is the molecular structure of 4-bromo-2-fluoro-N,N-dimethylaniline characterized experimentally and computationally?

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For analogs like 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, X-ray confirmed planar aromatic rings and intermolecular hydrogen bonding .

- Computational methods : DFT (B3LYP/6-31G(d)) and Hartree-Fock (HF) calculations predict geometry, vibrational frequencies, and NMR chemical shifts. These align with experimental data within 5% error for related compounds .

Key parameters : - Electrostatic potential maps : Identify reactive sites (e.g., electron-deficient aryl rings due to bromine and fluorine).

- Frontier molecular orbitals (FMOs) : Predict electronic transitions for UV-Vis analysis .

Q. What are common reactivity patterns of 4-bromo-2-fluoro-N,N-dimethylaniline in substitution and coupling reactions?

- Nucleophilic aromatic substitution (SNAr) : Bromine at the 4-position is susceptible to replacement by nucleophiles (e.g., amines, alkoxides) under basic conditions.

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and mild heating (60–80°C) .

Regioselectivity : Fluorine at the 2-position directs incoming electrophiles to the 5-position (ortho to fluorine) due to its electron-withdrawing effect .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic data for 4-bromo-2-fluoro-N,N-dimethylaniline?

Conflicting fluorescence behavior in analogs (e.g., 4-fluoro-N,N-dimethylaniline) has been addressed via:

- TDDFT and coupled-cluster (CC2) calculations : These methods correct erroneous predictions from B3LYP functionals, which overestimate charge-transfer states. ADC(2)/ADC(3) methods accurately model emission pathways and planar S₁ states .

- Solvent effects : Continuum models (e.g., PCM) simulate solvation, explaining shifts in λmax between gas-phase and solution-phase spectra .

Q. What experimental and theoretical approaches elucidate regioselectivity in halogenation reactions of N,N-dimethylaniline derivatives?

- Kinetic vs. thermodynamic control : Meta-substitution (e.g., bromine at 4-position) dominates under kinetic conditions (low temperature, short reaction times), while para-substitution occurs thermodynamically .

- Directing group interplay : Fluorine at 2-position competes with N,N-dimethylamino groups. Computational studies (NBO analysis) quantify steric and electronic effects .

Case study : Iodination of N,N-dimethylaniline yields ortho:meta:para isomers in a 3.7:4.2:1.0 ratio, validated by GC-MS and ¹H NMR .

Q. How do metabolic pathways of 4-bromo-2-fluoro-N,N-dimethylaniline vary across biological systems?

- N-Oxidation and demethylation : Flavin-containing monooxygenases (FMOs) catalyze N-oxidation in human liver microsomes, while cytochrome P450 enzymes mediate N-demethylation to N-methylaniline .

- Species-specific metabolism : Rats excrete sulfated metabolites (e.g., N,N-dimethyl-4-aminophenyl sulfate), whereas rabbits produce hydroxylated derivatives .

Analytical methods : - LC-MS/MS : Quantifies metabolites in urine and plasma.

- Enzyme inhibition assays : Use antibodies or thermal inactivation to identify responsible enzymes .

Q. What role does 4-bromo-2-fluoro-N,N-dimethylaniline play in photoredox catalysis or fluorescence quenching studies?

- Quenching mechanisms : Stern-Volmer analysis of iridium complexes (e.g., [Ir(ppy)₂(bpy)]PF₆) reveals static quenching by electron transfer from the dimethylamino group .

- Applications : As a redox-active intermediate in photocatalytic C–N coupling reactions .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.